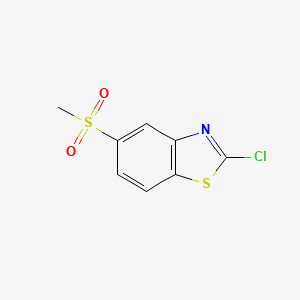![molecular formula C13H22S B14570946 14-Thiabicyclo[8.3.1]tetradec-5-ene CAS No. 61561-75-9](/img/structure/B14570946.png)
14-Thiabicyclo[8.3.1]tetradec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Thiabicyclo[8.3.1]tetradec-5-ene is a sulfur-containing bicyclic compound with the molecular formula C13H22S. This compound is characterized by its unique bicyclic structure, which includes a sulfur atom integrated into the ring system. The presence of sulfur imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Thiabicyclo[8.3.1]tetradec-5-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diene with a sulfur-containing reagent, followed by a cyclization step to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 14-Thiabicyclo[8.3.1]tetradec-5-ene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, often facilitated by the presence of the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
14-Thiabicyclo[8.3.1]tetradec-5-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly those involving sulfur metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 14-Thiabicyclo[8.3.1]tetradec-5-ene involves its interaction with molecular targets through its sulfur atom. This can include binding to metal ions, participating in redox reactions, and forming covalent bonds with nucleophiles. The pathways involved often depend on the specific context in which the compound is used, such as in biological systems or industrial processes .
Comparison with Similar Compounds
- Bicyclo[8.3.1]tetradec-10-en-12-one
- Bicyclo[7.3.1]tridec-9-en-11-one
- Bicyclo[9.3.1]pentadec-11-en-13-one
Comparison: 14-Thiabicyclo[8.3.1]tetradec-5-ene is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical properties compared to similar compounds that lack sulfur. This uniqueness makes it particularly valuable in applications where sulfur chemistry is important .
Properties
CAS No. |
61561-75-9 |
|---|---|
Molecular Formula |
C13H22S |
Molecular Weight |
210.38 g/mol |
IUPAC Name |
14-thiabicyclo[8.3.1]tetradec-5-ene |
InChI |
InChI=1S/C13H22S/c1-2-4-6-9-13-11-7-10-12(14-13)8-5-3-1/h1-2,12-13H,3-11H2 |
InChI Key |
FJNJZCVENDMBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCCC2CCCC(C1)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


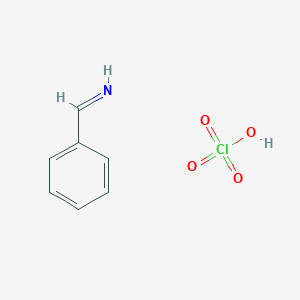
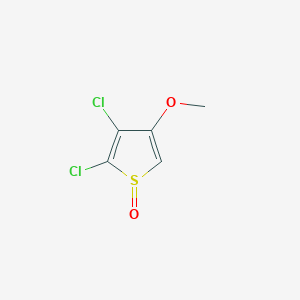
![2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14570866.png)
![N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine](/img/structure/B14570874.png)
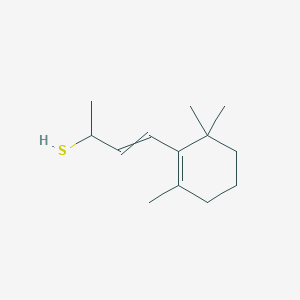

![N-{4-[Cyano(4-methoxyphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14570887.png)
![3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14570892.png)
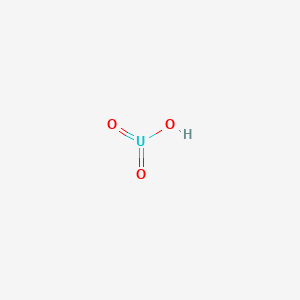
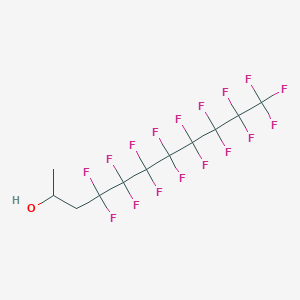
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl-](/img/structure/B14570927.png)

